

# Evaluating the Synergistic Effects of Z-360 with Gemcitabine in Pancreatic Cancer

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## Compound of Interest

Compound Name: Z-360

Cat. No.: B1676968

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

**Z-360**, also known as Nastorazepide, is an orally active and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor. It has been investigated as a therapeutic agent in pancreatic cancer, primarily in combination with the standard-of-care chemotherapeutic drug, gemcitabine. Preclinical and clinical studies have explored the potential synergistic effects of this combination, aiming to improve treatment outcomes for a notoriously difficult-to-treat malignancy. This guide provides an objective comparison of the performance of **Z-360** in combination with gemcitabine, supported by available experimental data.

## Quantitative Data Summary

While specific quantitative measures of in vitro synergy such as Combination Index (CI) or Dose Reduction Index (DRI) for the **Z-360** and gemcitabine combination are not readily available in published literature, preclinical and clinical studies have provided data on the enhanced efficacy of the combination therapy.

## Preclinical Efficacy: Survival Benefit in Pancreatic Cancer Xenograft Model

A preclinical study investigated the effect of **Z-360** in combination with gemcitabine in a mouse model with orthotopically implanted human pancreatic adenocarcinoma cells. The results demonstrated a significant survival benefit for the combination therapy compared to either agent alone.

Table 1: Survival Analysis in a Pancreatic Cancer Xenograft Model

Treatment Group	Median Survival (Days)	Increase in Median Survival vs. Control	Increase in Median Survival vs. Gemcitabine
Control (Vehicle)	35	-	-
Z-360 (10 mg/kg, p.o.)	42	20%	-
Gemcitabine (100 mg/kg, i.p.)	49	40%	-
Z-360 + Gemcitabine	63	80%	28.6%

Data adapted from preclinical studies.

## Clinical Efficacy: Overall Survival in Advanced Pancreatic Cancer Patients

A randomized, double-blind, placebo-controlled Phase II clinical trial evaluated the efficacy and safety of **Z-360** in combination with gemcitabine in patients with metastatic pancreatic cancer.

[\[1\]](#)[\[2\]](#)

Table 2: Phase II Clinical Trial Results - Overall Survival

Treatment Group	N	Median Overall Survival (Months)	Hazard Ratio (95% CI) vs. Gemcitabine + Placebo	1-Year Survival Rate
Gemcitabine + Placebo	41	7.2	-	20.5%
Gemcitabine + Z-360 (60 mg)	41	8.5	0.81 (0.52-1.28)	23.4%
Gemcitabine + Z-360 (120 mg)	42	7.8	0.87 (0.55-1.38)	23.1%
Gemcitabine + Z-360 (240 mg)	42	7.5	0.90 (0.57-1.42)	18.6%

Data from the Phase II clinical trial by Ohba et al., 2017.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

Detailed experimental protocols for the specific combination of **Z-360** and gemcitabine are proprietary to the conducting research institutions. However, based on standard methodologies, the following outlines the likely experimental approaches used.

### In Vitro Synergy Assessment (General Protocol)

Objective: To determine the synergistic, additive, or antagonistic effect of **Z-360** and gemcitabine on the proliferation of pancreatic cancer cell lines.

#### 1. Cell Culture:

- Human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

#### 2. Drug Preparation:

- **Z-360** and gemcitabine are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
- Serial dilutions of each drug are prepared in culture medium.

### 3. Cell Viability Assay (e.g., MTT Assay):

- Cells are seeded in 96-well plates and allowed to attach overnight.
- Cells are treated with:
  - **Z-360** alone at various concentrations.
  - Gemcitabine alone at various concentrations.
  - A combination of **Z-360** and gemcitabine at constant or non-constant ratios.
- After a specified incubation period (e.g., 72 hours), MTT reagent is added to each well.
- Following incubation, the formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

### 4. Data Analysis:

- The half-maximal inhibitory concentration (IC<sub>50</sub>) for each drug is calculated.
- The combination index (CI) is determined using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
- The dose reduction index (DRI) can also be calculated to quantify the extent of dose reduction possible for each drug in a synergistic combination to achieve the same effect as the drug alone.

## In Vivo Xenograft Model (General Protocol)

Objective: To evaluate the in vivo efficacy of **Z-360** and gemcitabine combination on tumor growth and survival in an animal model.

### 1. Animal Model:

- Immunocompromised mice (e.g., nude or SCID mice) are used.
- Human pancreatic cancer cells are implanted either subcutaneously or orthotopically into the pancreas.

### 2. Tumor Growth Monitoring:

- Tumor volume is measured regularly using calipers or through in vivo imaging techniques.

### 3. Treatment Regimen:

- Once tumors reach a predetermined size, mice are randomized into treatment groups:
- Vehicle control
- **Z-360** alone
- Gemcitabine alone
- **Z-360** and gemcitabine combination
- Drugs are administered via appropriate routes (e.g., oral gavage for **Z-360**, intraperitoneal injection for gemcitabine) and schedules.

### 4. Efficacy Endpoints:

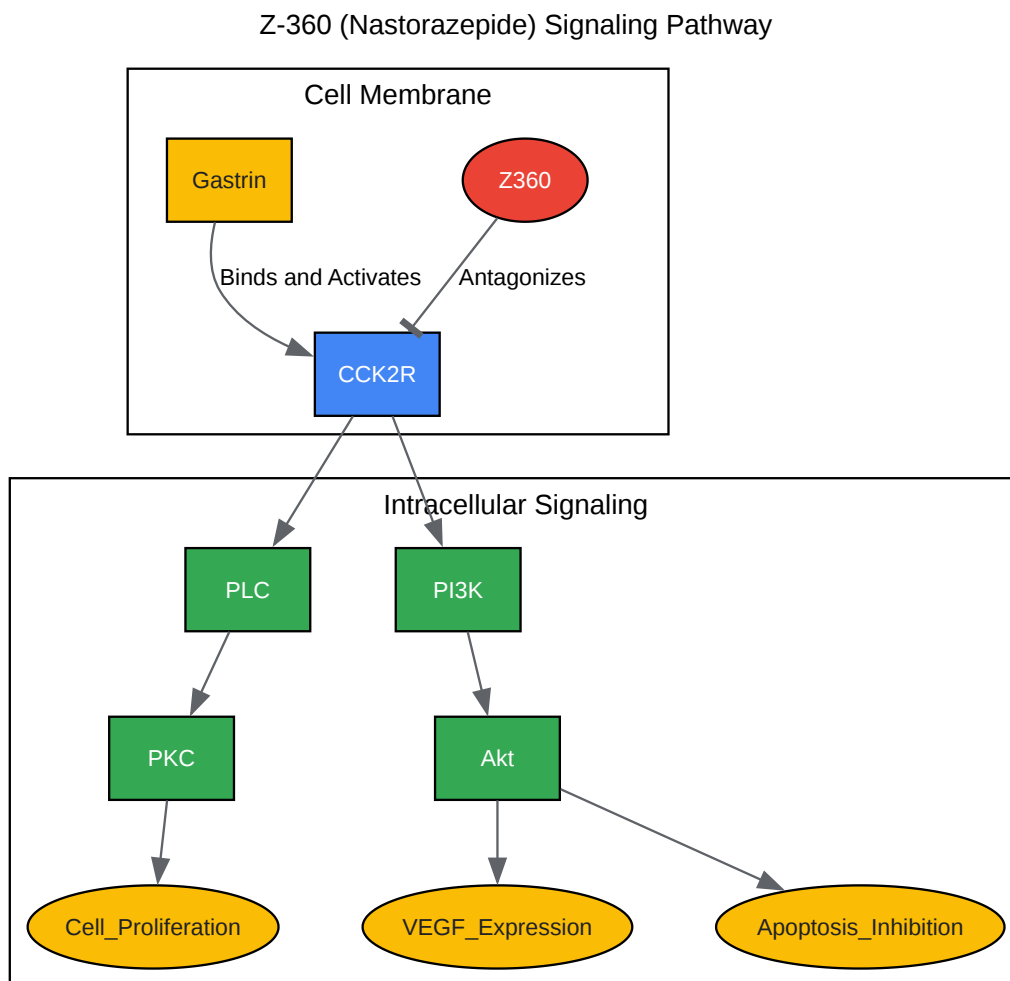
- Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
- Overall survival is monitored, and Kaplan-Meier survival curves are generated.

### 5. Immunohistochemistry and Molecular Analysis:

- At the end of the study, tumors are excised for histological analysis and to assess the expression of relevant biomarkers (e.g., Ki-67 for proliferation, TUNEL for apoptosis, CD31 for angiogenesis).

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of Z-360 (CCK2 Receptor Antagonist)

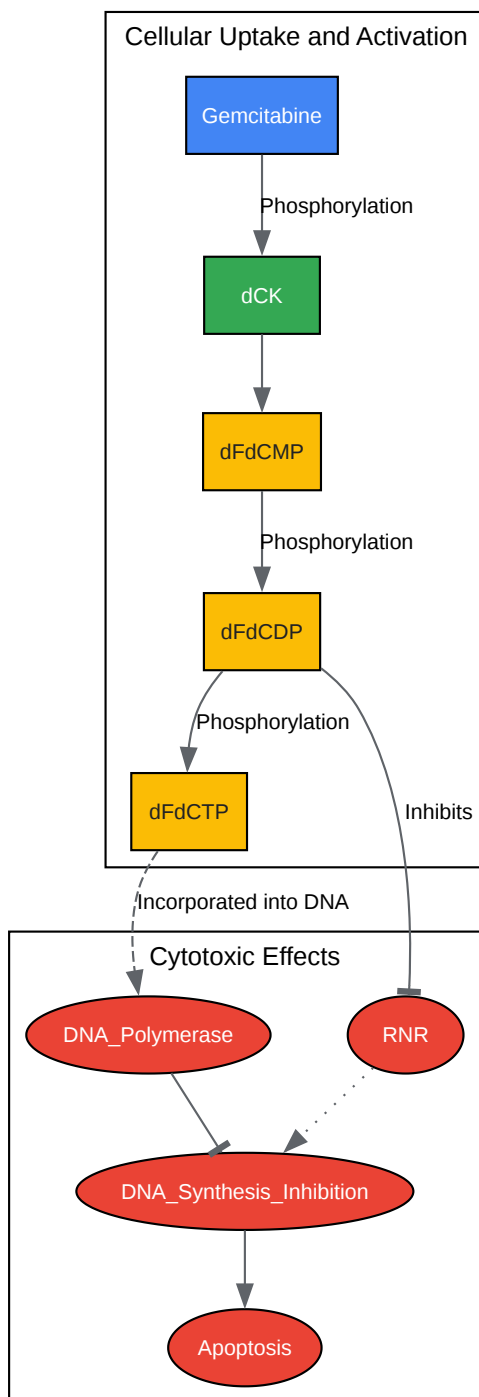


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Caption: **Z-360** blocks the binding of gastrin to the CCK2 receptor, inhibiting downstream signaling pathways.

## Gemcitabine Mechanism of Action

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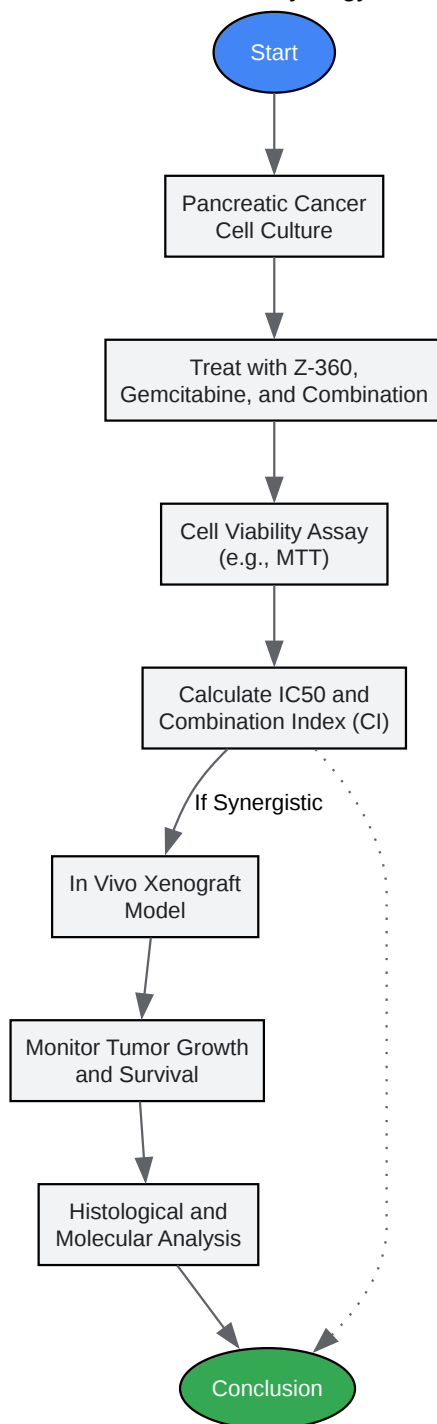
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Caption: Gemcitabine is a prodrug that, once activated, inhibits DNA synthesis and induces apoptosis.

## Experimental Workflow for Synergy Evaluation



## Experimental Workflow for Synergy Evaluation



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Caption: A general workflow for evaluating the synergistic effects of **Z-360** and gemcitabine.

## Conclusion

The available evidence from preclinical and clinical studies suggests that the combination of the CCK2 receptor antagonist **Z-360** with gemcitabine holds promise for the treatment of pancreatic cancer. The combination has been shown to prolong survival in animal models and demonstrated a trend towards improved overall survival in a Phase II clinical trial, particularly at the 60 mg dose of **Z-360**, with a manageable safety profile.[1][2] The proposed mechanism for this enhanced effect involves the inhibition of pro-survival and pro-angiogenic pathways by **Z-360**, which may sensitize cancer cells to the cytotoxic effects of gemcitabine. Further investigation, including studies designed to quantify in vitro synergy and larger Phase III clinical trials, are warranted to definitively establish the clinical benefit of this combination therapy.

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## References

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